molecular formula C13H20O7 B12319505 6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

Cat. No.: B12319505
M. Wt: 288.29 g/mol
InChI Key: MFSQZAFRNGCTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone involves the protection of hydroxyl groups in the sugar molecule using isopropylidene groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure selective protection of the desired hydroxyl groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.

Biology: The compound has shown potential in biological research due to its antifungal and antibacterial properties. It is used in studies aimed at developing new antimicrobial agents.

Medicine: In medicine, the compound’s antifungal and antibacterial attributes make it a candidate for the development of new therapeutic agents to combat fungal and bacterial infections.

Industry: Industrially, the compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly effective against fungal and bacterial cells.

Comparison with Similar Compounds

  • 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone
  • D-galactono-1,4-lactone
  • D-talono-1,4-lactone

Comparison: While 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone shares structural similarities with these compounds, its unique antifungal and antibacterial properties set it apart. The presence of isopropylidene groups provides additional stability and enhances its biological activity.

Properties

IUPAC Name

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQZAFRNGCTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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